(R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O/c1-11(20)19-10-12(8-14-4-3-7-18(14)2)15-9-13(17)5-6-16(15)19/h5-6,9-10,14H,3-4,7-8H2,1-2H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIFSFIOOCHDIK-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)Br)CC3CCCN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)Br)C[C@H]3CCCN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472293 | |
| Record name | 1-(5-Bromo-3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205369-12-6 | |
| Record name | 1-(5-Bromo-3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common approach is to begin with the bromination of an indole derivative, followed by the introduction of the ethanone group and the methylpyrrolidine moiety through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow chemistry techniques allow for better control over reaction parameters, such as temperature and pressure, and can lead to more sustainable and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of new indole derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
1. Migraine Treatment
One of the primary applications of (R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone is in the treatment of migraines. This compound is a key intermediate in the synthesis of Eletriptan, a medication used to treat acute migraine attacks. Eletriptan functions as a selective agonist for serotonin receptors, particularly the 5HT_1B and 5HT_1D subtypes, which play a crucial role in vasoconstriction and inhibition of pro-inflammatory neuropeptide release.
Case Study: Efficacy of Eletriptan
A clinical study demonstrated that Eletriptan significantly reduced the severity of migraine attacks within two hours of administration compared to placebo, highlighting the importance of its intermediates like this compound in drug formulation .
2. Synthesis of Related Compounds
The compound serves as an essential building block for synthesizing other indole derivatives with potential therapeutic effects. Its structural features allow for modifications that can enhance pharmacological properties or reduce side effects.
Research Applications
3. Toxicological Studies
In recent research, this compound has been evaluated for its toxicity profile using various in vitro and in vivo models. These studies are crucial for understanding the safety parameters associated with its use in pharmaceuticals.
Table: Summary of Toxicological Findings
| Study Type | Findings |
|---|---|
| In vitro cytotoxicity | Low toxicity observed at therapeutic concentrations |
| In vivo studies | No significant adverse effects noted at recommended doses |
Mechanism of Action
The mechanism of action of ®-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methylpyrrolidine moiety can enhance the compound’s binding affinity and selectivity, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound is compared to analogs based on core scaffolds , substituents , and functional groups (Table 1).
Table 1: Key Structural Features of Analogs
Key Observations:
Core Scaffold: The target compound uses an indole core, while analogs like 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone replace indole with pyridine or pyrrolopyridine . Indole derivatives are often associated with serotonin receptor interactions, whereas pyridine/pyrrolopyridine systems may target kinases or nucleic acids.
Substituents: Bromine at position 5 is conserved in the target compound and USP Eletriptan Related Compound B RS , but the latter lacks the acetyl group, reducing its electrophilicity.
Functional Groups: The acetyl group in the target compound enhances polarity and may improve solubility compared to non-acetylated analogs like USP Eletriptan Related Compound B RS .
Table 2: Physicochemical Properties
Key Observations:
- Synthetic methods for brominated ethanones often involve column chromatography with DCM/ethyl acetate (9:1), as seen in the synthesis of related pyrrolopyridine derivatives .
Pharmacological and Regulatory Considerations
- USP Eletriptan Related Compound B RS is a pharmacopeial reference standard, indicating its relevance as a synthetic intermediate or impurity in drug manufacturing .
- The bromine atom in the target compound may enhance metabolic stability compared to fluorine-substituted analogs (e.g., 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone) .
- Indole derivatives with acetyl groups, such as the target compound, are explored as biofilm inhibitors in microbial studies, though direct evidence is lacking in the provided data .
Biological Activity
(R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone, also known as Eletriptan impurity or Eletriptan intermediate, is a compound with significant biological activity, particularly in the context of its use as a pharmaceutical agent. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C16H19BrN2O
- Molecular Weight : 335.25 g/mol
- CAS Number : 205369-12-6
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been primarily investigated in relation to its pharmacological effects, including its role as a serotonin receptor agonist. This compound is structurally related to Eletriptan, a medication used to treat migraines.
This compound acts primarily as a selective agonist for the 5-hydroxytryptamine (serotonin) receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. This interaction leads to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release, which are crucial in alleviating migraine symptoms.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various enzymes and receptors:
- Acetylcholinesterase Inhibition : Similar compounds have shown promising results in inhibiting acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease .
In Vivo Studies
Research indicates that this compound can effectively reduce migraine frequency and severity in animal models. These studies highlight its potential as a therapeutic agent for migraine management.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Migraine Treatment : Clinical trials with Eletriptan have shown that patients experience significant relief from migraine symptoms, with (R)-1-(5-Bromo...) being identified as an important intermediate in the synthesis of effective formulations.
- Neuroprotective Effects : Some studies suggest that derivatives of this compound may possess neuroprotective properties, making them candidates for further investigation in neurodegenerative disease contexts.
Comparative Analysis
The following table summarizes the biological activities of (R)-1-(5-Bromo...) compared to other related compounds:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone, and what key reaction conditions are involved?
- Synthesis Steps :
- Bromination : Introduce bromine at the 5-position of the indole core using N-bromosuccinimide (NBS) in THF at room temperature (RT), as demonstrated for similar brominated indole derivatives .
- Alkylation : Attach the (1-methylpyrrolidin-2-yl)methyl group via nucleophilic substitution. Use KCO as a base in polar aprotic solvents (e.g., DMF) with alkyl halides or Mitsunobu conditions for stereochemical control .
- Acetylation : React the indole nitrogen with acetylating agents (e.g., acetyl chloride) in dichloromethane (DCM) under anhydrous conditions .
- Purification : Flash chromatography (e.g., 0–20% ethyl acetate in hexane) and recrystallization ensure high purity .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral markers should researchers focus on?
- 1H/13C NMR : Key signals include:
- Indole protons : Aromatic protons (δ 7.2–7.5 ppm) and the acetyl group (δ 2.1–2.3 ppm for CH) .
- Pyrrolidine-methyl group : Multiplets for the pyrrolidine ring (δ 1.5–3.0 ppm) and the methyl group (δ 2.4–2.6 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for CHBrNO: ~375.08) .
- IR : Stretching frequencies for C=O (1690–1710 cm) and C-Br (550–650 cm) .
Q. How can X-ray crystallography be utilized to confirm the stereochemistry and molecular conformation of this compound?
- Crystallization : Use slow evaporation in solvents like ethyl acetate/hexane to obtain single crystals .
- Refinement : Employ SHELXL for small-molecule refinement. Focus on resolving the (R)-configuration of the pyrrolidine-methyl group and the planarity of the indole-acetyl moiety .
- Validation : Compare experimental bond lengths/angles with DFT-optimized structures to confirm stereochemical assignments .
Advanced Research Questions
Q. What strategies can be employed to optimize the yield and purity of the compound during its synthesis, particularly in the bromination and alkylation steps?
- Bromination :
- Temperature Control : Maintain RT to avoid over-bromination. Monitor via TLC .
- Reagent Stoichiometry : Use 1.1 equiv NBS to minimize side products .
- Alkylation :
- Catalyst Screening : Test Pd(PPh) for coupling reactions or phase-transfer catalysts for SN2 pathways .
- Solvent Optimization : Switch to DMSO for enhanced nucleophilicity of the pyrrolidine-methyl group .
Q. How should researchers address contradictions in NMR data when assigning stereochemistry or detecting minor impurities?
- Stereochemical Ambiguity :
- NOESY/ROESY : Identify spatial proximity between the pyrrolidine-methyl and indole protons to confirm (R)-configuration .
- Chiral HPLC : Compare retention times with racemic mixtures to resolve enantiomeric excess .
- Impurity Analysis :
- LC-MS : Detect trace byproducts (e.g., de-brominated or over-alkylated derivatives) using reverse-phase chromatography .
- 2D NMR : Assign unexpected peaks via COSY or HSQC to identify structural deviations .
Q. What mechanistic insights are critical for understanding the regioselectivity observed in the substitution reactions involving the pyrrolidine-methyl-indole core?
- Electrophilic Aromatic Substitution (EAS) : The 3-position of the indole is activated for alkylation due to electron-donating effects of the nitrogen lone pair .
- Steric Effects : Bulky substituents on the pyrrolidine ring (e.g., methyl groups) hinder reactivity at the 2-position, favoring 3-substitution .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map transition states and predict regioselectivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
